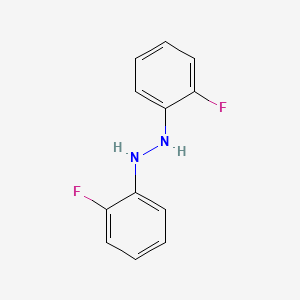

1,2-Bis(2-fluorophenyl)hydrazine

Description

Contextual Significance of Aryl Hydrazines in Synthetic Chemistry and Bioactive Compound Research

Aryl hydrazines are a cornerstone of synthetic organic chemistry, serving as versatile precursors to a wide array of heterocyclic compounds. Their ability to participate in various cyclization and coupling reactions has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials. The nitrogen-nitrogen bond in the hydrazine (B178648) core provides a unique reactive handle for constructing complex molecular architectures.

Furthermore, many compounds derived from aryl hydrazines exhibit significant biological activity. For instance, hydrazone derivatives, which can be readily synthesized from hydrazines, are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory effects.

Importance of Fluorine Substitution in Organic Molecules for Modulated Reactivity and Interactions

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physical, chemical, and biological characteristics.

Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate the acidity or basicity of nearby functional groups, alter conformational preferences, and improve binding affinity to biological targets. These effects are critical in the design of new drugs and functional materials.

Rationale for Dedicated Research on 1,2-Bis(2-fluorophenyl)hydrazine

While extensive research on this compound is not yet available in public literature, a strong rationale for its investigation can be inferred from its structure. The presence of two fluorophenyl groups suggests that this molecule could serve as a valuable building block for the synthesis of novel fluorinated compounds with potentially enhanced biological activities or material properties.

The symmetrical nature of the molecule could be advantageous in the synthesis of polymers or other materials where regular, repeating units are desired. Moreover, the study of its coordination chemistry with various metal centers could lead to the development of new catalysts or functional materials. The ortho-position of the fluorine atoms on the phenyl rings is expected to exert significant electronic and steric effects on the hydrazine moiety, potentially leading to unique reactivity and conformational behavior compared to its non-fluorinated or differently substituted analogues.

Overview of Scholarly Contributions and Future Research Trajectories

Currently, scholarly contributions directly focusing on this compound are limited. Its existence is noted in chemical supplier databases, which provide basic information such as its CAS number, molecular formula, and molecular weight. Patents related to the synthesis of the precursor, 2-fluorophenylhydrazine (B1330851), indicate the industrial relevance of this class of compounds, primarily as intermediates in the production of agrochemicals. justia.comgoogle.com

Future research on this compound is likely to proceed along several key trajectories:

Development of Efficient Synthesis: A primary focus will be the development of a robust and high-yielding synthesis for this compound.

Exploration of Reactivity: A thorough investigation of its reactivity in various organic transformations will be crucial to establish its utility as a synthetic intermediate.

Biological Screening: Given the broad biological activities of related compounds, this compound and its derivatives will likely be screened for a range of pharmacological activities.

Computational Studies: Molecular modeling and computational chemistry will play a vital role in predicting the compound's properties, understanding its electronic structure, and guiding the design of new derivatives with desired characteristics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

454-21-7 |

|---|---|

Molecular Formula |

C12H10F2N2 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

1,2-bis(2-fluorophenyl)hydrazine |

InChI |

InChI=1S/C12H10F2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H |

InChI Key |

XGWQCATYWCYFFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NNC2=CC=CC=C2F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis 2 Fluorophenyl Hydrazine

Direct Synthesis Strategies

Direct synthesis strategies focus on the construction of the central nitrogen-nitrogen bond from two molecules of a 2-fluorophenyl precursor. These methods are often valued for their atom and step economy.

Reductive coupling involves the use of a reducing agent to facilitate the formation of the N-N bond, typically from starting materials where the nitrogen atom is in a higher oxidation state, such as in nitro or azo compounds.

The reduction of aromatic nitro compounds using zinc dust in a neutral or alkaline medium is a classic method for preparing symmetrically substituted hydrazines. While the direct reductive coupling of a precursor like 1,8-bis(2-fluorobenzoyl)-2,7-dimethoxynaphthalene to yield 1,2-bis(2-fluorophenyl)hydrazine is a highly specific and less commonly documented pathway, the underlying principle of zinc-mediated reduction is well-established for N-N bond formation. nih.gov In a more typical application of this method, a nitroaromatic compound, such as 1-fluoro-2-nitrobenzene, would be treated with zinc powder. The reaction proceeds through several intermediates, including nitroso and azoxy derivatives, which are subsequently reduced to the hydrazine (B178648). The efficiency of the reduction is often dependent on the reaction conditions, such as the solvent and the pH of the medium.

A modern and sustainable approach to forming N-N bonds is through electrochemical dehydrogenative coupling. researchgate.net This method avoids the need for chemical oxidants or reductants, instead utilizing an electric current to drive the reaction. nih.govfao.org In the context of synthesizing 1,2-diarylhydrazines, this technique typically involves the anodic oxidation of the corresponding anilines. rsc.org

For the synthesis of this compound, this would involve the electrolysis of 2-fluoroaniline. The proposed mechanism proceeds through the initial oxidation of the aniline (B41778) at the anode to form a radical cation. This is followed by deprotonation to generate a neutral aminyl radical. Two of these radicals then undergo homodimerization to form the desired N-N bond of the hydrazine product. rsc.org Research has demonstrated the feasibility of this approach for a variety of substituted anilines, including those with halogen substituents, achieving good yields under mild conditions. rsc.org These reactions are often carried out in an undivided electrochemical cell using platinum or carbon-based electrodes. rsc.org

| Substrate | Electrode Material | Solvent/Electrolyte | Yield (%) | Reference |

| Aniline | Platinum | Acetonitrile / LiClO₄ | 85 | nih.gov |

| 4-Fluoroaniline | Platinum | Acetonitrile / LiClO₄ | 82 | nih.gov |

| N-Aryl aminopyridines | Platinum | Acetonitrile / LiClO₄ | up to 99 | rsc.org |

| Anilides | Not specified | Not specified | 57 | rsc.org |

This classical two-step approach is one of the most common and reliable methods for preparing arylhydrazines from primary aromatic amines. thieme-connect.deorganic-chemistry.org

The synthesis begins with the diazotization of 2-fluoroaniline. google.com This reaction is typically carried out in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid, by the portion-wise addition of a solution of sodium nitrite. The process converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The temperature must be strictly controlled, usually between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing. sci-hub.se

A widely used and effective method for the reduction step involves sodium bisulfite (NaHSO₃) or a related species like sodium pyrosulfite (Na₂S₂O₅). rsc.orggoogle.com This specific process is detailed in patent literature for the preparation of 2-fluorophenylhydrazine (B1330851). google.com

In this procedure, the cold diazonium salt solution is added to a solution of sodium bisulfite. This reaction forms an intermediate 2-fluorophenylhydrazine-α,β-disulfonate salt. The reaction conditions, particularly pH and temperature, are critical for achieving a high yield. A patent describes maintaining the temperature between 10-35 °C and the pH between 7-9 during the reduction. google.com The intermediate sulfonate is then hydrolyzed, typically by heating with a strong acid like hydrochloric acid. This saponification step cleaves the sulfonate groups to yield the 2-fluorophenylhydrazine hydrochloride, which can be isolated by cooling and filtration. google.com The free base can be obtained by neutralizing the hydrochloride salt with an alkali. prepchem.com

| Starting Material | Key Reagents | Intermediate | Product | Yield | Reference |

| 2-Fluoroaniline | 1. NaNO₂/HCl 2. Na₂S₂O₅ | 2-Fluorobenzenediazonium chloride | 2-Fluorophenylhydrazine | High Purity | google.com |

| 2-Fluoroaniline | 1. NaNO₂/HCl 2. Bisulfite lye | 2-Fluorophenylhydrazine-α,β-disulfonate | 2-Fluorophenylhydrazine hydrochloride | 89% | google.com |

Diazotization and Reduction Pathways

Related Synthetic Principles Applicable to Hydrazine Derivatives

The synthesis of hydrazine derivatives is a well-established field, with several key reactions providing the foundation for creating a wide array of substituted hydrazines. These principles can be adapted to the synthesis of complex molecules like this compound.

A cornerstone of hydrazine chemistry is the condensation reaction with carbonyl compounds (aldehydes and ketones) to yield hydrazones. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a water molecule to form the C=N double bond of the hydrazone. google.comorganic-chemistry.org This process is fundamental in both synthetic transformations and analytical chemistry.

The formation of hydrazones is a reversible reaction, often catalyzed by acid. rsc.org The mechanism involves the initial attack of the nucleophilic hydrazine on the carbonyl carbon, followed by proton transfer and subsequent dehydration. organic-chemistry.org While this reaction does not directly yield 1,2-disubstituted hydrazines, it is a critical reaction for the characterization and further functionalization of monosubstituted hydrazines, which can be precursors to more complex structures. For instance, a monosubstituted hydrazine can be reacted with a carbonyl compound to form a stable hydrazone, which can then undergo further reactions.

A notable application of hydrazone formation is in the Wolff-Kishner reduction, where a ketone or aldehyde is first converted to a hydrazone, which is then treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. nih.govmagritek.comrsc.org This two-step process highlights the importance of hydrazones as key intermediates in organic synthesis. google.com

Table 1: Key Aspects of Hydrazone Formation

| Feature | Description |

| Reactants | Hydrazine (or substituted hydrazine) and a carbonyl compound (aldehyde or ketone). |

| Product | Hydrazone, characterized by a C=N-N linkage. |

| Mechanism | Nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration. organic-chemistry.org |

| Catalysis | Typically acid-catalyzed to facilitate the dehydration step. rsc.org |

| Significance | Forms the basis of important reactions like the Wolff-Kishner reduction and is used for the derivatization of carbonyl compounds. google.comnih.gov |

The reaction of hydrazines with isothiocyanates provides a versatile route to thiosemicarbazides, which are valuable precursors for various heterocyclic compounds. This reaction is a nucleophilic addition where the nitrogen atom of the hydrazine attacks the electrophilic carbon of the isothiocyanate group.

For example, the reaction of p-fluorophenyl isothiocyanate with hydrazine would proceed via the nucleophilic attack of the hydrazine nitrogen on the central carbon of the isothiocyanate. This leads to the formation of a thiosemicarbazide (B42300) derivative. In a related synthesis, reaction of a phosphonated hydrazone with p-fluorophenyl-isothiocyanate yielded a thiosemicarbazone as the major product. rsc.org Similarly, the reaction of benzoyl isothiocyanate with various alkyl hydrazines has been shown to be a useful method for synthesizing 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. nih.gov

These reactions demonstrate the utility of isothiocyanates as building blocks for introducing specific functionalities to a hydrazine core. The presence of a fluorine atom on the phenyl ring, as in p-fluorophenyl isothiocyanate, can influence the reactivity and properties of the resulting products.

Modern synthetic methods have increasingly utilized boron-functionalized precursors for the formation of C-N and N-N bonds, offering mild and selective routes to complex molecules. The synthesis of functionalized hydrazines can be achieved through palladium-catalyzed diboration and silaboration of azobenzenes. researchgate.netrsc.org This method allows for the introduction of boryl groups, which can be further functionalized.

For instance, the palladium-catalyzed reaction of azobenzenes with diboron (B99234) reagents can produce 1,2-bis(boryl)hydrazines under mild conditions. researchgate.netrsc.org These borylated hydrazines are versatile intermediates that can be used in subsequent cross-coupling reactions.

Furthermore, boronic acids and their derivatives are key reagents in modern organic synthesis. rsc.org The synthesis of boronic-imine structured compounds has been reported through the reaction of aromatic amines with phenyl boronic acids bearing an aldehyde group. google.com While not a direct synthesis of this compound, these methods highlight the potential of using boron-containing reagents to construct the desired C-N linkages. For example, a copper-catalyzed addition of arylboronic esters to di-tert-butyl azodicarboxylate affords Boc-protected arylated hydrazine derivatives. bldpharm.com

Considerations in Synthetic Optimization

The successful synthesis of a target molecule like this compound relies heavily on the optimization of reaction conditions. Key factors include the control of the reaction environment, temperature, and the choice of solvent.

Many reactions in organic synthesis, particularly those involving organometallic reagents or sensitive intermediates, require an inert atmosphere to prevent unwanted side reactions with oxygen or moisture. The use of nitrogen or argon gas is standard practice to create such an environment. For instance, in the synthesis of functionalized hydrazines via palladium-catalyzed diboration, the reactions are typically carried out under a nitrogen atmosphere. researchgate.netrsc.org

Temperature control is also crucial for managing reaction rates and selectivity. Some reactions require elevated temperatures to overcome activation barriers, while others need to be cooled to prevent decomposition or the formation of byproducts. For example, the synthesis of hydrazine hydrate (B1144303) via the urea (B33335) process involves heating the reaction mixture to 104-105 °C. Conversely, the synthesis of certain hydrazine derivatives may require low temperatures to control the reactivity of the intermediates.

The choice of solvent can significantly impact the outcome of a reaction by influencing solubility, reaction rates, and even the reaction pathway. For the synthesis of hydrazine derivatives, a variety of solvents have been employed. Ethanol and methanol (B129727) are common choices for reactions involving hydrazine hydrate. In some cases, a mixture of solvents is necessary to achieve optimal results. For example, in the reduction of azobenzenes to N,N'-diarylhydrazines using sodium dithionite (B78146), a solvent mixture of water, methanol, and dichloromethane (B109758) was found to be essential for efficient conversion.

The optimization of the solvent system is a critical step in developing a robust and scalable synthetic process. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and allow for easy product isolation.

Chemical Reactivity and Mechanistic Pathways of 1,2 Bis 2 Fluorophenyl Hydrazine

Fundamental Reactivity of the Hydrazine (B178648) Moiety

The core reactivity of 1,2-Bis(2-fluorophenyl)hydrazine is dictated by the N-N single bond and the presence of lone pairs of electrons on the nitrogen atoms. This structure allows for a range of transformations, including reduction, reactions with electrophiles, and participation in redox processes. The reactivity is analogous in many ways to its non-fluorinated counterpart, 1,2-diphenylhydrazine (B7769752), which serves as a well-studied model.

Reduction Transformations to Corresponding Amines or Derivatives

The nitrogen-nitrogen single bond in 1,2-diarylhydrazines can undergo reductive cleavage to yield the corresponding aniline (B41778) derivatives. In the case of this compound, this transformation breaks the N-N bond to produce two equivalents of 2-fluoroaniline. This type of reduction is a fundamental process for hydrazine compounds.

Commonly employed methods for the reduction of the N-N bond in related systems include catalytic hydrogenation, using catalysts such as palladium on carbon, or chemical reduction with agents like sodium dithionite (B78146). organic-chemistry.org The reaction proceeds by the addition of hydrogen across the N-N bond, leading to its scission. This transformation is synthetically useful for converting hydrazine derivatives back to their parent amines.

Coupling Reactions with Electrophilic Species

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic and capable of reacting with various electrophiles. libretexts.org However, the nucleophilicity is significantly modulated by the two attached aryl groups, especially with their electron-withdrawing fluorine substituents. Reactions with electrophiles such as alkyl halides could potentially lead to alkylation at one or both nitrogen atoms, though the reduced nucleophilicity may require forcing conditions.

In reactions with acids, the nitrogen atoms can be protonated to form the corresponding hydrazinium (B103819) salts. The basicity of the nitrogens is considerably lower than that of alkyl hydrazines due to the delocalization of the lone pairs into the aromatic rings and the inductive effect of the fluorine atoms. researchgate.net

Condensation Reactions with Carbonyl Compounds

A critical distinction in the reactivity of this compound is its inability to undergo standard condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This widely known reaction is characteristic of primary hydrazines (containing an -NH2 group), where the primary amine nitrogen attacks the carbonyl carbon, followed by dehydration to form a C=N double bond. researchgate.netresearchgate.netlibretexts.org

Since this compound is a 1,2-disubstituted hydrazine, it lacks the necessary -NH2 functionality. Both nitrogen atoms are secondary, and therefore, the typical mechanism for hydrazone formation is not viable. While reactions with highly reactive carbonyl electrophiles might occur under specific conditions, they would not result in a simple hydrazone product. This lack of reactivity towards standard condensation is a key feature differentiating it from its monosubstituted analogue, (2-fluorophenyl)hydrazine. uchile.cllookchem.com

Participation in Redox Chemistry as Electron Donor/Acceptor

Redox chemistry is a dominant aspect of the reactivity of 1,2-diarylhydrazines. This compound can act as an electron donor (a reducing agent) and be oxidized. The primary oxidation product is the corresponding azo compound, 2,2'-difluoroazobenzene, which involves the formation of a stable N=N double bond. This process is analogous to the well-documented oxidation of 1,2-diphenylhydrazine to azobenzene. cdc.govnih.gov This oxidation can be achieved with various oxidizing agents and can even occur in the presence of atmospheric oxygen, a reaction that can be catalyzed by metal ions. nih.govacs.org

Conversely, the resulting azo compound, 2,2'-difluoroazobenzene, can act as an electron acceptor and be reduced back to this compound. Reagents such as sodium dithionite are effective for converting various azobenzenes to their corresponding hydrazines. organic-chemistry.orgorganic-chemistry.org This reversible redox relationship is a central feature of the compound's chemical profile.

Table 1: Summary of Fundamental Reactivity Pathways

| Reaction Type | Reactant | Expected Product | General Conditions |

|---|---|---|---|

| Reduction | This compound | 2-Fluoroaniline | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reductants |

| Oxidation | This compound | 2,2'-Difluoroazobenzene | Mild Oxidizing Agents (e.g., O₂, I₂, H₂O₂) |

| Reduction of Azo Derivative | 2,2'-Difluoroazobenzene | This compound | Reducing Agents (e.g., Na₂S₂O₄) |

| Condensation with Carbonyl (R₂C=O) | This compound | --- (No Reaction) --- | Standard condensation conditions are ineffective due to the absence of a primary amine group. |

Role of Fluorine Substituents in Modulating Reactivity

The presence of fluorine atoms at the ortho positions of both phenyl rings exerts a profound influence on the reactivity of the hydrazine moiety through strong electronic effects. nih.gov

The high electronegativity of fluorine results in a powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring and, consequently, from the hydrazine nitrogens. nih.gov This has several key consequences:

Reduced Nucleophilicity and Basicity : The availability of the nitrogen lone pairs is decreased, making the molecule less basic and a weaker nucleophile compared to 1,2-diphenylhydrazine. ontosight.ai

Increased Acidity : The N-H protons become more acidic, as the resulting conjugate base (anion) is stabilized by the electron-withdrawing groups.

Modified Redox Potential : The electron-withdrawing nature of the fluorine atoms stabilizes the molecule but can also affect the stability of radical intermediates or transition states in redox reactions. The oxidation to the azo compound is expected to be influenced, potentially altering the reaction kinetics compared to the non-fluorinated analogue.

Table 2: Influence of Ortho-Fluorine Substituents on Reactivity

| Chemical Property | Effect of Fluorine Substituents | Underlying Reason |

|---|---|---|

| Nitrogen Basicity | Decreased | Strong negative inductive effect (-I) of fluorine reduces electron density on the nitrogen atoms. |

| Nitrogen Nucleophilicity | Decreased | Reduced availability of the nitrogen lone pair for attacking electrophiles. ontosight.ai |

| N-H Acidity | Increased | The conjugate base is stabilized by the electron-withdrawing fluorine atoms. |

| Oxidation Potential | Altered | The stability of the hydrazine and the resulting azo compound and any intermediates are modified by the electronic effects of fluorine. |

Formation and Transformations of Related Hydrazone Derivatives

As established, this compound does not form hydrazones directly. However, hydrazone derivatives that are structurally related can be readily synthesized from its chemical precursor, (2-fluorophenyl)hydrazine . cymitquimica.comnih.gov These fluorinated hydrazones are an important class of compounds, often investigated for their synthetic utility and biological activities. nih.govrsc.orgresearchgate.netsemanticscholar.org

The synthesis typically involves the acid-catalyzed condensation of (2-fluorophenyl)hydrazine with a wide variety of aldehydes and ketones. acs.org The resulting (2-fluorophenyl)hydrazones are versatile intermediates. The C=N bond and the remaining N-H group provide sites for further chemical transformations, such as:

Cyclization Reactions : They can be used as key building blocks for the synthesis of nitrogen-containing heterocycles, such as pyrazoles and indoles (in the Fischer indole (B1671886) synthesis).

Reduction : The C=N double bond can be reduced to form the corresponding 1-alkyl-2-(2-fluorophenyl)hydrazine.

Coupling Reactions : The hydrazone scaffold can participate in various transition-metal-catalyzed cross-coupling reactions to introduce additional functional groups. nih.gov

Table 3: Examples of Hydrazone Derivatives from (2-fluorophenyl)hydrazine

| Carbonyl Compound | Structure of Resulting Hydrazone | Chemical Name |

|---|---|---|

| Benzaldehyde | hydrazone+Structure) | Benzaldehyde (2-fluorophenyl)hydrazone |

| Acetone | hydrazone+Structure) | Acetone (2-fluorophenyl)hydrazone |

| Cyclohexanone | hydrazone+Structure) | Cyclohexanone (2-fluorophenyl)hydrazone |

Advanced Mechanistic Investigations of this compound

The chemical reactivity of 1,2-disubstituted arylhydrazines, including this compound, is characterized by complex mechanistic pathways that often involve radical intermediates. These pathways are central to their application in organic synthesis and are the subject of ongoing research. Advanced investigations have focused on understanding the formation of reactive species and their subsequent transformations.

Proposed Reaction Mechanisms (e.g., Radical Cation Formation, Homodimerization)

The oxidation of diarylhydrazine derivatives can lead to the formation of persistent hydrazyl free radicals. researchgate.net While specific studies detailing the radical cation formation and homodimerization of this compound are not extensively documented, the general mechanisms for related hydrazine compounds provide a likely framework.

Radical Cation Formation: The initial step in the oxidation of many arylhydrazines is the removal of an electron to form a radical cation. This species is a key intermediate that can undergo further reactions. For instance, the oxidation of 1,1-diphenylhydrazine (B1198277) derivatives with agents like lead dioxide (PbO₂) or potassium permanganate (B83412) (KMnO₄) has been shown to produce persistent hydrazyl free radicals. researchgate.net

Homodimerization: Following their formation, these radical species can undergo dimerization. Studies on certain 1,1-diphenylhydrazine derivatives have reported the formation of dimeric compounds, with their structures confirmed through mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.net This dimerization can sometimes be accompanied by the loss of other molecules, such as N₂O₄, depending on the specific reactants and conditions. researchgate.net The planarity of the molecule can be a stabilizing factor in these structures, as seen in related compounds like 1,2-bis(2-hydroxy-5-methylbenzylidene)hydrazine, which adopts an almost planar conformation. nih.gov

Catalytic Pathways and Applications (e.g., Organocatalysis)

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a growing field due to its low toxicity and high selectivity. mdpi.com Hydrazine derivatives have emerged as effective organocatalysts for various transformations.

Novel fluorous hydrazine-1,2-bis(carbothioate) compounds have been developed and shown to have good catalytic activity in reactions such as the synthesis of β-chloroethers and the acetalization of aldehydes. mdpi.comrsc.org A key advantage of these fluorous organocatalysts is their potential for recovery and recycling with good purity, aligning with the principles of green chemistry. mdpi.comrsc.org Although these examples highlight the potential of the hydrazine scaffold in catalysis, specific applications of this compound as an organocatalyst are not prominently featured in current literature.

Generation of Aryl Radicals

Aryl hydrazines are well-established precursors for the generation of highly reactive aryl radicals, which are valuable intermediates in a wide range of organic transformations. nih.govnih.gov The development of mild and efficient methods for generating these radicals has significantly advanced their application in synthesis. rsc.org

One effective, metal-free strategy involves the reaction of aryl hydrazines with catalytic amounts of molecular iodine in the open air. nih.govacs.org This method has been successfully used to generate aryl radicals which are then trapped by other molecules in the reaction mixture, such as 1,4-naphthoquinones, to form new carbon-carbon bonds. nih.govacs.org The process is efficient for a variety of substituted aryl hydrazines. acs.org

Control experiments suggest a putative reaction mechanism where the aryl hydrazine is oxidized to generate the corresponding aryl radical. This radical is then quenched by a suitable substrate to yield the final arylated product. The table below summarizes optimized reaction conditions from a study generating aryl radicals from various aryl hydrazines, a process applicable to compounds like this compound. acs.org

| Entry | Catalyst/Reagent (equiv.) | Solvent | Atmosphere | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | PIDA (1) | Acetonitrile | N₂ | r.t. | 44 | acs.org |

| 2 | PIFA (1) | Acetonitrile | N₂ | r.t. | 42 | acs.org |

| 3 | TBAI (1) | ACN/H₂O (1:3) | O₂ | r.t. | ~75 | acs.org |

| 4 | I₂ (1) | Acetonitrile | O₂ | r.t. | ~75 | acs.org |

| 5 | TBAI (0.1) / Pyridine (0.2) | ACN/H₂O (1:3) | O₂ | 70 | ~80 | acs.org |

| 6 | I₂ (catalytic) | TFE | Air | 40 | Moderate to Excellent | acs.org |

Table 1: Selected optimization data for the generation of aryl radicals from an aryl hydrazine and subsequent arylation of a 1,4-naphthoquinone (B94277) derivative. PIDA = Phenyliodonium diacetate; PIFA = (Bis(trifluoroacetoxy)iodo)benzene; TBAI = Tetrabutylammonium iodide; I₂ = Molecular Iodine; TFE = 2,2,2-Trifluoroethanol; r.t. = room temperature. acs.org

Structural Elucidation and Characterization Methodologies for 1,2 Bis 2 Fluorophenyl Hydrazine

Spectroscopic Analysis Techniques

Spectroscopic methods are the cornerstone of molecular characterization, offering detailed insights into the connectivity and environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are particularly powerful tools for elucidating the structure of 1,2-Bis(2-fluorophenyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for probing the chemical environment of specific nuclei. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, a combination of proton, carbon-13, and fluorine-19 NMR, alongside other relevant multinuclear techniques, offers a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift, signal splitting (multiplicity), and integration of the signals are key parameters in assigning the proton environments.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The aromatic protons, influenced by the electron-withdrawing fluorine atom and the hydrazine (B178648) linker, appear as a complex multiplet between δ 7.11 and 7.01 ppm, integrating to six protons. Another multiplet is observed further upfield between δ 6.85 and 6.79 ppm, accounting for the remaining two aromatic protons. The two protons of the hydrazine (N-H) moiety are observed as a singlet at δ 5.90 ppm. The singlet nature of the N-H protons suggests a relatively slow exchange with the solvent or that the two protons are chemically equivalent on the NMR timescale.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.11 – 7.01 | m | 6H | Ar-H |

| 6.85 – 6.79 | m | 2H | Ar-H |

| 5.90 | s | 2H | N-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom.

The ¹³C NMR spectrum of this compound in CDCl₃ reveals the expected signals for the fluorinated phenyl rings. The carbon atoms are influenced by the attached fluorine, leading to characteristic splitting patterns (doublets) due to carbon-fluorine coupling (J-coupling). The carbon atom directly bonded to the fluorine (C-F) is not explicitly reported in the available data but is expected to show a large one-bond coupling constant. The carbon atom attached to the nitrogen (C-N) appears as a doublet at δ 136.5 ppm with a coupling constant (J) of 10.0 Hz. Other aromatic carbons are observed as doublets at δ 124.8 ppm (J = 3.2 Hz), δ 119.8 ppm (J = 6.9 Hz), and δ 115.0 ppm (J = 17.8 Hz). An un-split signal at δ 113.7 ppm is also reported. The magnitude of the coupling constants provides valuable information for assigning the specific carbon atoms within the aromatic ring.

Interactive Data Table: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) | Assignment |

| 136.5 | d | 10.0 | Ar-C |

| 124.8 | d | 3.2 | Ar-C |

| 119.8 | d | 6.9 | Ar-C |

| 115.0 | d | 17.8 | Ar-C |

| 113.7 | s | - | Ar-C |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing a precise probe of the fluorine's surroundings.

Other Relevant Multinuclear NMR Spectroscopies (e.g., ⁷⁷Se NMR for analogous compounds)

The principles of NMR can be extended to other magnetic nuclei. For instance, in analogous compounds where the hydrazine linker is replaced by other chalcogens, such as selenium, ⁷⁷Se NMR spectroscopy can be a powerful tool for structural elucidation. The ⁷⁷Se nucleus is a spin-1/2 nucleus with a natural abundance of 7.63%. While less sensitive than protons, it has a very wide chemical shift range, making it highly sensitive to changes in the selenium's chemical environment.

In the context of diaryl systems, ⁷⁷Se NMR has been used to study the electronic effects of substituents on the aromatic rings. For a hypothetical selenium analogue, 1,2-Bis(2-fluorophenyl)diselane, one would expect a single ⁷⁷Se NMR signal. The chemical shift of this signal would provide insight into the electronic environment of the selenium atoms, influenced by the ortho-fluorine substituents. The technique is particularly useful for studying dynamic processes and for the characterization of selenium-containing metabolites and materials.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

Specific experimental vibrational spectroscopy data for this compound is not detailed in the available literature. However, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include:

N-H Stretching: The N-H bonds of the hydrazine moiety would exhibit stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can influence the position and shape of these bands.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

C=C Stretching: The aromatic ring will have characteristic carbon-carbon double bond stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond will show a strong absorption, typically in the 1000-1400 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would be observed in the fingerprint region (below 1000 cm⁻¹), and their positions can help confirm the substitution pattern.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the FT-IR spectrum provides characteristic absorption bands that confirm its molecular structure.

Key vibrational modes observed in hydrazine and its derivatives include N-H stretching, N-H bending, and C-N stretching vibrations. For instance, the N-H stretching vibrations typically appear as broad signals in the region of 3255 cm⁻¹. The N-H bending vibrations are observed around 1614 cm⁻¹, while the C-N stretching vibrations are found near 1200 cm⁻¹. researchgate.net The presence of the fluorophenyl groups introduces additional characteristic bands. The C-H stretching vibrations of the aromatic rings are expected in the 3117–3072 cm⁻¹ range. nih.gov Furthermore, the in-plane and out-of-plane deformation vibrations of the C-H bonds in the phenyl rings, as well as the C-F stretching vibrations, contribute to the unique fingerprint of the FT-IR spectrum.

Table 1: Typical FT-IR Vibrational Frequencies for Hydrazine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretching | 3255 | researchgate.net |

| C-H Stretching (Aromatic) | 3117–3072 | nih.gov |

| N-H Bending | 1614 | researchgate.net |

| C-N Stretching | 1200 | researchgate.net |

This table is for illustrative purposes and actual peak positions for this compound may vary.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the infrared spectrum. For hydrazine and its derivatives, Raman spectroscopy can elucidate features such as the N-N stretching mode. Studies on hydrazine have shown that pressure can induce significant changes in the Raman spectra, revealing new librational modes and splitting of stretching vibrations. researchgate.net A notable Raman shift around 950 cm⁻¹ can be attributed to the rocking mode of the NH₂ group in the hydrazine molecule. researchgate.net The analysis of the Raman spectrum of this compound would provide further confirmation of its vibrational modes and molecular symmetry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the conjugation and electronic structure of the compound. For hydrazine derivatives, the UV-Vis spectrum is influenced by the phenyl rings and the hydrazine linkage. The electronic transitions in this compound are expected to involve π → π* transitions within the aromatic rings and n → π* transitions associated with the nitrogen lone pairs. The position and intensity of the absorption maxima (λmax) can be affected by the fluorine substituents on the phenyl rings. For comparison, a study on the thermal decomposition of ammonia (B1221849) identified hydrazine as an intermediate product, which exhibited a characteristic absorption maximum. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly useful.

For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₀F₂N₂). The fragmentation pattern observed in the mass spectrum offers structural insights. The molecule would likely undergo cleavage at the N-N bond and within the aromatic rings, producing characteristic fragment ions. For example, the mass spectrum of 3-Fluorophenylhydrazine hydrochloride shows a molecular ion peak and a series of fragment peaks that help to confirm its structure. chemicalbook.com Analysis of monosaccharides derivatized with 2-fluorophenyl hydrazine has also utilized HRMS for characterization. doi.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD) Data Collection and Refinement

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. This can be achieved by methods such as slow evaporation of a solvent. nih.gov The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved and refined to obtain the precise atomic coordinates.

For example, the crystal structure of 1,2-Bis(2-chlorobenzylidene)hydrazine revealed that the molecule possesses crystallographically imposed inversion symmetry located in the middle of the N-N bond. nih.gov Similarly, the analysis of 1,2-Bis(2-furylmethylene)hydrazine showed the molecule to be centrosymmetric and almost planar. nih.govresearchgate.net It is anticipated that the crystal structure of this compound would provide detailed information on its molecular conformation and the influence of the fluorine atoms on its geometry.

Table 2: Illustrative Crystal Data for a Hydrazine Derivative

| Parameter | Value | Reference |

| Compound | 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine | researchgate.net |

| Formula | C₁₆H₁₀F₆N₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 8.030 (3) | researchgate.net |

| b (Å) | 7.903 (3) | researchgate.net |

| c (Å) | 24.074 (9) | researchgate.net |

| β (°) | 100.858 (12) | researchgate.net |

| V (ų) | 1500.4 (10) | researchgate.net |

| Z | 4 | researchgate.net |

This table presents data for a related compound to illustrate the type of information obtained from single-crystal XRD.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, potential N-H···F or C-H···F hydrogen bonds could play a significant role in stabilizing the crystal structure. The analysis of intermolecular interactions is crucial for understanding the solid-state properties of the material. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. For instance, in (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, Hirshfeld analysis revealed that H···H, O···H/H···O, and Cl···H/H···Cl interactions were the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would provide valuable insights into how the molecules pack in the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are a cornerstone of supramolecular chemistry, and in the context of this compound, several types are anticipated to play a significant role in stabilizing the crystal lattice. The presence of nitrogen and fluorine atoms, both highly electronegative, alongside various C-H bonds, creates a rich potential for a variety of hydrogen bonding interactions.

The primary hydrogen bond donor is the N-H group of the hydrazine bridge. This group can readily form N-H···N hydrogen bonds, linking adjacent molecules. Furthermore, the fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor, leading to the formation of N-H···F interactions.

C-H···F: The acidic aromatic protons can interact with the electronegative fluorine atoms on neighboring molecules.

C-H···N: The aromatic C-H groups may also form weak hydrogen bonds with the nitrogen atoms of the hydrazine moiety.

C-H···π: Interactions where a C-H bond points towards the electron-rich π-system of a fluorophenyl ring of an adjacent molecule are also plausible.

π-π Stacking Interactions

The presence of two fluorophenyl rings in this compound makes π-π stacking interactions a crucial factor in its solid-state assembly. These interactions arise from the electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. The introduction of fluorine atoms onto the phenyl rings significantly modulates the electronic properties of the π-system. The electron-withdrawing nature of fluorine can lead to a quadrupole moment in the aromatic ring, favoring specific stacking arrangements such as offset or parallel-displaced geometries over a simple face-to-face stacking. These arrangements minimize electrostatic repulsion and maximize attractive dispersion forces. The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å.

Other Weak Non-Covalent Interactions

van der Waals Forces: These ubiquitous, non-directional forces arise from temporary fluctuations in electron density and are significant in ensuring efficient packing of molecules in the crystal.

Dipole-Dipole Interactions: The polar C-F and N-H bonds introduce local dipoles within the molecule. The alignment of these dipoles in the crystal lattice can lead to stabilizing electrostatic interactions.

Halogen-Halogen Interactions: While less common for fluorine, the potential for F···F contacts between molecules cannot be entirely ruled out, although these are generally considered to be very weak.

The cumulative effect of these varied weak interactions is a highly organized and stable crystalline solid.

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in the crystalline state is a direct consequence of the optimization of the aforementioned non-covalent interactions. The key conformational parameters are the torsion angles around the N-N and C-N bonds.

The two fluorophenyl rings are unlikely to be coplanar due to steric hindrance between the ortho-fluorine atoms and the hydrazine protons. It is expected that the rings will be twisted relative to the N-N bond and to each other. The specific dihedral angles would be a compromise between minimizing steric repulsion and maximizing favorable intermolecular interactions.

Furthermore, the conformation around the N-N bond itself is of interest. Hydrazine derivatives can adopt either a syn or anti conformation. In the solid state, the anti conformation is generally more stable due to reduced steric clash between the substituents. Therefore, it is highly probable that this compound adopts an anti conformation in its crystalline form, with the two fluorophenyl groups positioned on opposite sides of the N-N bond.

The precise determination of these conformational details would require experimental data from X-ray crystallography. Such an analysis would provide the exact bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's three-dimensional structure in the solid state.

Computational Analysis of this compound Not Available in Public Scientific Literature

A thorough search of public scientific databases and literature has found no specific computational chemistry studies for the compound This compound . While computational methods such as Density Functional Theory (DFT) are widely used to investigate molecular properties, and studies exist for structurally similar hydrazine derivatives, there is no available research containing the specific data required to populate the requested article outline for this compound itself.

The requested information, including geometric optimization, frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP) mapping, and Mulliken atomic charge distribution for this specific compound, does not appear to be published in the accessible scientific domain. Therefore, it is not possible to generate the detailed, scientifically accurate article as per the provided outline and constraints.

General information confirms the existence of this compound (CAS Number: 454-21-7) as a chemical entity. However, without dedicated theoretical investigations, any presentation of the requested computational data would be speculative and not based on established scientific findings.

Computational Chemistry and Theoretical Investigations of 1,2 Bis 2 Fluorophenyl Hydrazine

Density Functional Theory (DFT) Applications

Simulation of Spectroscopic Data

One of the key applications of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra serve as a powerful complement to experimental data, aiding in the assignment of spectral bands and providing a deeper understanding of the underlying molecular vibrations and electronic transitions.

Theoretical vibrational frequencies for 1,2-Bis(2-fluorophenyl)hydrazine can be calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional. nih.gov Such calculations provide a set of normal modes, each with a corresponding frequency and intensity for both Infrared (IR) and Raman activity. For molecules with no center of inversion, all vibrational modes are typically active in both IR and Raman spectra. nih.gov

A rigorous assignment of experimental spectra is achieved by comparing the calculated frequencies with the experimental ones. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, a uniform scaling factor is typically applied to improve the correlation. The detailed assignment of each band is then performed using the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. nih.gov This process helps to resolve ambiguities in spectral interpretation. nih.gov For instance, the characteristic frequencies for N-H stretching, N-N stretching, C-F stretching, and various phenyl ring modes can be precisely identified.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Note: This table is a representative example of how theoretical and experimental data would be presented. Actual experimental and calculated values are not available in the cited literature.)

| Experimental Frequency (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) | Potential Energy Distribution (PED) % | Assignment |

| 3310 | 3305 | ν(N-H) 98% | N-H Symmetric Stretch |

| 3060 | 3055 | ν(C-H) 95% | Aromatic C-H Stretch |

| 1605 | 1600 | ν(C=C) 80% | Aromatic Ring Stretch |

| 1280 | 1275 | ν(C-F) 75%, δ(C-H) 20% | C-F Stretch |

| 1250 | 1245 | ν(C-N) 60%, δ(N-N-H) 30% | C-N Stretch |

| 1100 | 1095 | ν(N-N) 85% | N-N Stretch |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. nih.govkbhgroup.in It is widely used to predict UV-Visible absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For each transition, TD-DFT provides the excitation energy (often expressed in nm), the oscillator strength (f), which relates to the intensity of the absorption band, and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). nih.gov

For this compound, TD-DFT calculations could identify the key π→π* and n→π* transitions responsible for its UV-Vis absorption profile. The influence of the fluorine substituents and the hydrazine (B178648) bridge on the electronic structure and the resulting spectrum can be analyzed in detail. Comparing the theoretical spectrum with experimental results allows for a robust assignment of the observed absorption bands. kbhgroup.inresearchgate.net

Table 2: Exemplary TD-DFT Calculated Electronic Transitions for this compound (Note: This table is for illustrative purposes. Specific calculated values for this compound are not available in the cited literature.)

| Calculated λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 310 | 0.052 | HOMO -> LUMO (95%) | n -> π |

| 265 | 0.450 | HOMO-1 -> LUMO (88%) | π -> π |

| 220 | 0.215 | HOMO -> LUMO+1 (75%) | π -> π* |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. imist.maresearchgate.net When combined with DFT, the GIAO/DFT approach can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR spectra. imist.maresearchgate.net The process involves optimizing the molecular geometry and then calculating the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). imist.ma

Calculations can be performed in the gas phase or using a solvent model, like the Polarizable Continuum Model (PCM), to better simulate experimental conditions. mdpi.com A strong linear correlation between the calculated and experimental chemical shifts provides confidence in both the structural assignment and the computational methodology. researchgate.netmdpi.com For this compound, this method would be particularly useful for assigning the complex aromatic proton and carbon signals and for predicting the ¹⁹F chemical shift, which is highly sensitive to its chemical environment.

Table 3: Illustrative GIAO-DFT Calculated NMR Chemical Shifts for this compound (Note: This table illustrates the format of results from GIAO calculations. The values are hypothetical.)

| Nucleus | Atom Position | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H | N-H | 5.80 | 5.75 |

| ¹H | C6-H | 7.25 | 7.21 |

| ¹³C | C1 | 145.2 | 144.8 |

| ¹³C | C2 | 152.5 (d, J=245 Hz) | 151.9 (d, J=244 Hz) |

| ¹⁹F | F | -130.5 | -131.2 |

Conformational Energy Landscapes and Stability

Molecules with single bonds, such as the C-N and N-N bonds in this compound, can exist in multiple conformations or rotamers. Computational methods can be used to map the conformational energy landscape by systematically rotating key dihedral angles and calculating the relative energy of each resulting structure. This analysis identifies the most stable (lowest energy) conformer(s) as well as the energy barriers to rotation between them.

Advanced Topological Analyses (e.g., Atoms in Molecules (AIM), Natural Bond Orbital (NBO)) for Intermolecular Interactions and Charge Delocalization

Advanced computational analyses provide deeper insights into the electronic structure beyond simple orbital pictures.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to partition a molecule into atomic basins. This method allows for the characterization of chemical bonds based on the properties at the bond critical point (BCP). For this compound, AIM analysis could be used to quantify the covalent and ionic character of the N-N, C-N, and C-F bonds and to identify and characterize weaker non-covalent interactions, such as potential intramolecular hydrogen bonds.

Natural Bond Orbital (NBO): NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure picture of core electrons, lone pairs, and chemical bonds. wisc.eduwisc.edu This method is exceptionally useful for quantifying charge delocalization through donor-acceptor interactions. The stabilization energy (E⁽²⁾) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO can be calculated using second-order perturbation theory. nih.gov For this compound, NBO analysis would reveal delocalization of the nitrogen lone pairs into the antibonding orbitals (π*) of the fluorophenyl rings, a key factor influencing the molecule's electronic properties and reactivity. nih.govaiu.edu

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states. researchgate.netresearchgate.net By calculating the potential energy surface for a proposed reaction, one can determine the activation energies and reaction enthalpies, providing a kinetic and thermodynamic profile of the reaction.

For this compound, theoretical methods could be used to elucidate its behavior in various chemical transformations. For example, the mechanism of its synthesis, its oxidation to the corresponding azo compound, or its decomposition pathways could be investigated. mdpi.comrsc.org Calculations would identify the lowest-energy pathway, revealing the precise sequence of bond-making and bond-breaking events and explaining the observed regioselectivity or stereoselectivity of a reaction. researchgate.net

Quantum Chemical Descriptors and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of this compound. These methods can predict its geometry, orbital energies, and various reactivity descriptors, providing a detailed picture of its chemical behavior at the molecular level.

The nonlinear optical (NLO) properties of a molecule describe its response to a strong electromagnetic field, such as that from a laser. Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. The key parameters that quantify these properties are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Computational methods, such as DFT and ab initio Hartree-Fock (HF) calculations, are frequently employed to predict the NLO properties of organic molecules. scirp.org The choice of the functional and basis set is critical for obtaining accurate results. For instance, functionals like B3LYP and B3PW91 combined with basis sets such as 6-31G(d,p) are commonly used for these types of calculations. scirp.org

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with high polarizability are typically large and have delocalized electrons.

First-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. The magnitude of β is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Polarizability (α) | 25.0 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 15.0 x 10-30 | esu |

Note: The values in this table are representative and are not the experimentally or computationally confirmed values for this compound. They are provided for illustrative purposes based on typical values for similar organic molecules.

Computational chemistry is also a valuable tool for assessing the thermodynamic properties and stability of molecules. nih.gov Using statistical thermodynamics in conjunction with quantum chemical calculations, it is possible to predict properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°).

The stability of a molecule can be inferred from its calculated heat of formation; a lower (more negative) value generally indicates greater thermodynamic stability. For energetic materials, the heat of formation is a critical parameter in determining their performance. rsc.org Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, are often used in computational studies to accurately calculate the heat of formation. rsc.org

The thermal stability of a compound can also be investigated computationally by analyzing its bond dissociation energies (BDEs). The weakest bond in the molecule is often the initiation point for thermal decomposition. For this compound, the N-N bond in the hydrazine linkage is a likely candidate for the initial bond cleavage upon heating.

The following table presents a hypothetical set of calculated thermodynamic properties for this compound to illustrate the output of such computational assessments.

| Thermodynamic Property | Calculated Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | 150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 250.2 | kJ/mol |

| Entropy (S°) | 400.0 | J/(mol·K) |

Note: The values in this table are hypothetical and are not the experimentally or computationally confirmed values for this compound. They are provided for illustrative purposes.

Structure Activity Relationships Sar and Mechanistic Pathways in in Vitro Research

Molecular Interactions with Biological Targets

The biological activity of a compound is fundamentally dictated by its interactions with macromolecules in a biological system. For 1,2-Bis(2-fluorophenyl)hydrazine, these interactions are governed by its unique structural components: the two fluorophenyl rings and the central hydrazine (B178648) core.

While direct studies on this compound are not extensively documented, the interactions of similar aromatic and hydrazine-containing molecules with proteins and nucleic acids have been characterized. Aromatic rings, such as the fluorophenyl groups in this compound, can engage in non-covalent interactions with biological macromolecules. These interactions include hydrophobic interactions, where the nonpolar rings may insert into hydrophobic pockets of proteins, and π-stacking or π-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or the bases of nucleic acids. Dicationic diaryldiamidines, which share structural similarities with diarylhydrazines, have been shown to bind to the minor groove of DNA, particularly at AT-rich regions nih.gov. The specific mode of binding for diarylhydrazine derivatives would depend on the three-dimensional structure of the target biomolecule.

The hydrazine moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with polar residues on the surface of proteins or with the phosphate backbone and base pairs of nucleic acids. The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them potential nucleophiles that could engage in covalent interactions under certain physiological conditions, although this is less common for stable hydrazine derivatives.

Table 1: Potential Molecular Interactions of this compound with Biological Targets

| Structural Moiety | Potential Interaction Type | Interacting Partner in Biological Systems |

|---|---|---|

| Fluorophenyl Rings | Hydrophobic Interactions | Hydrophobic pockets in proteins |

| π-π Stacking | Aromatic amino acid residues (Phe, Tyr, Trp), DNA/RNA bases | |

| Hydrazine Core | Hydrogen Bonding (Donor/Acceptor) | Amino acid residues (e.g., Ser, Thr, Asn, Gln), Phosphate backbone of nucleic acids |

| Fluorine Atoms | Halogen Bonding | Electron-rich atoms (e.g., oxygen, nitrogen) in amino acid side chains or nucleic acid bases |

| Electrostatic Interactions | Polar regions of proteins and nucleic acids |

The hydrazine core is a critical determinant of the molecule's chemical reactivity and its ability to interact with biological systems. The N-N single bond in hydrazine is relatively weak and can be susceptible to cleavage, which can be a factor in its mechanism of action nih.gov. The hydrazine moiety is known to be a good ligand for metal ions, and its derivatives can form stable complexes with transition metals, which may be relevant for interactions with metalloproteins. The incorporation of a hydrazine moiety has been shown to enhance the potency of some bioactive compounds acs.org. In some instances, the hydrazine group can be metabolized, leading to the in situ release of reactive species rsc.org.

Fluorine substitution on the phenyl rings significantly influences the compound's properties. Fluorine is highly electronegative and can alter the electronic distribution of the aromatic ring, affecting its reactivity and interaction with biological targets. The presence of fluorine can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism researchgate.net. Fluorine atoms can also participate in hydrogen bonds and halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its target. The substitution pattern of fluorine on the phenyl ring is crucial; for example, a para-substitution has been shown to be more favorable for the antibacterial effect in some fluorinated aldimines compared to an ortho-substitution mdpi.com.

The biological activity of this compound is shaped by a combination of steric and electronic effects.

Steric Effects: The two phenyl rings are not coplanar due to steric hindrance, leading to a specific three-dimensional conformation that will influence how the molecule fits into the binding site of a biological target. The size and shape of the molecule are critical for its recognition by and binding to proteins and nucleic acids. The position of the fluorine atoms (ortho in this case) can also influence the preferred conformation of the molecule and may create steric clashes that prevent or favor binding to certain targets.

Electronic Effects: The electron-withdrawing nature of the fluorine atoms modifies the electron density of the phenyl rings and the hydrazine core. This can affect the pKa of the hydrazine nitrogens, influencing their protonation state at physiological pH and their ability to participate in hydrogen bonding. The altered electronic properties of the aromatic rings can also modulate the strength of π-stacking interactions. In related heterocyclic systems, the electronic effects of substituents have been shown to have a predictable relationship with the molecule's absorption spectra, which can be an indicator of its electronic properties researchgate.net.

Mechanistic Insights from In Vitro Studies of Related Hydrazine Compounds

While direct mechanistic studies on this compound are scarce, research on analogous hydrazine derivatives provides valuable insights into its potential cellular effects.

Numerous studies have demonstrated that hydrazine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

Apoptosis Induction: Hydrazone derivatives have been reported to induce apoptosis in breast cancer and leukemic cell lines waocp.orgresearchgate.net. The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. For instance, certain phthalazine derivatives have been shown to be potent inducers of apoptosis in human breast cancer cell lines waocp.org. The mechanism of apoptosis induction can involve the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest: Hydrazonoyl halides and other related compounds have been shown to cause cell cycle arrest, often at the G2/M phase, in cancer cells nih.govmdpi.com. Cell cycle arrest prevents the proliferation of cancer cells and can be a precursor to apoptosis. The arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, some cytotoxic compounds have been found to cause G2/M phase arrest by decreasing the CDK1/Cyclin-B complex mdpi.com.

Table 2: In Vitro Cellular Effects of Structurally Related Hydrazine Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Phthalazine Derivatives | MCF-7, MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Caspase activation |

| Hydrazonoyl Halides | MCF-7 (Breast Cancer), HCT116 (Colon Cancer) | Cell Cycle Arrest (G2/M phase) | Modulation of cell cycle regulatory proteins |

| Organofluorine Hydrazone | HTR8/SVneo (Trophoblast) | Reduction of Oxidative Stress | Scavenging of reactive oxygen species |

The generation of reactive oxygen species (ROS) and the induction of oxidative stress is another important mechanism through which hydrazine derivatives may exert their biological effects. Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products.

Hydrazine and its derivatives can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This can lead to damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways. An organofluorine hydrazone antioxidant has been shown to mitigate oxidative stress in an in vitro model by reducing mitochondrial-derived ROS production mdpi.com. Conversely, fluoride (B91410) itself has been shown to induce oxidative stress in microglia cells, suggesting that the fluorine substituents on this compound could also play a role in modulating cellular redox status nih.gov. The interplay between the antioxidant potential of the hydrazine moiety and the potential pro-oxidant effects related to the fluorine atoms would be a key area for future investigation.

Interaction with Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern cellular processes. The introduction of exogenous molecules can modulate these pathways, leading to various cellular responses. Hydrazine derivatives have been noted for their biological activities, which are often linked to their interference with signaling cascades. nih.gov

While specific interactions of this compound with cellular signaling pathways are not detailed in existing literature, related fluorinated compounds have demonstrated cytotoxic effects that are often mediated through the induction of apoptosis. This process is intricately regulated by signaling pathways involving mitochondrial membrane dissipation and the production of reactive oxygen species (ROS). mdpi.com For instance, certain fluorinated isatin derivatives, which share a fluorophenyl moiety, have been shown to trigger apoptotic pathways in tumor cells. mdpi.com It is plausible that diarylhydrazines with fluorine substitutions could similarly influence signaling cascades that control cell cycle progression and programmed cell death. The electronic properties conferred by the fluorine atoms can significantly alter the molecule's interaction with protein targets within these pathways.

DNA Alkylation and Interstrand Cross-Linking Mechanisms

DNA alkylating and cross-linking agents are compounds that covalently modify DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death. nih.gov This mechanism is a cornerstone of many anticancer therapies. The hydrazine moiety and its derivatives have been investigated for their potential to interact with DNA.

Although there is no direct evidence of this compound acting as a DNA alkylating or cross-linking agent, the chemical reactivity of the hydrazine functional group suggests a potential for such interactions under specific conditions. Some hydrazine derivatives can form covalent bonds with macromolecules. researchgate.net Furthermore, the formation of hydrazones has been utilized to create thermally cleavable interstrand DNA cross-links, highlighting the capability of the hydrazine-related structures to be involved in DNA modification. nih.gov Photo-cross-linking probes based on diazirine, a related nitrogen-containing functional group, are also employed to study protein-DNA interactions, further illustrating the potential for nitrogen-based functionalities to participate in covalent interactions with biological macromolecules. researchgate.netuchicago.edu

Enzyme Inhibition Mechanisms (e.g., Cholinesterases)

Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. Hydrazine and its derivatives have been studied as inhibitors of various enzymes. nih.govresearchgate.net For instance, phenylhydrazine (B124118) is known to be an irreversible inhibitor of monoamine oxidase. nih.gov

In the context of cholinesterases, while specific data for this compound is unavailable, other hydrazone derivatives have been investigated as potential inhibitors. The general structure of many enzyme inhibitors allows them to fit into the active site of the enzyme, blocking the binding of the natural substrate. For cholinesterases, this would involve interactions with the catalytic active site and/or the peripheral anionic site. The presence of aromatic rings and the hydrazine linker in this compound provides a scaffold that could potentially interact with the active site of enzymes like acetylcholinesterase or butyrylcholinesterase. The fluorine atoms can modulate the electronic distribution and binding affinity of the molecule to the enzyme's active site.

Modulation of Biological Redox Reactions

The balance of oxidation and reduction reactions, or redox homeostasis, is critical for normal cellular function. nih.gov Imbalances in this state can lead to oxidative stress, which is implicated in numerous diseases. Hydrazine derivatives can participate in redox reactions and influence the cellular redox environment. nih.govmdpi.com

The biological activity of some hydrazine-containing compounds is linked to their ability to undergo enzymatic activation, which can generate reactive species. capes.gov.br These reactive intermediates can then interact with cellular components, including those involved in redox signaling. While the specific role of this compound in modulating biological redox reactions has not been elucidated, it is conceivable that it could be metabolized to intermediates that influence cellular redox status. The fluorinated phenyl rings would affect the metabolic stability and redox potential of the molecule.

Computational Approaches in Structure-Activity Relationship Elucidation

Computational methods are invaluable tools for predicting and understanding the interactions between small molecules and biological targets, thereby guiding SAR studies.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ekb.egmdpi.comekb.egnih.gov For compounds like this compound, docking simulations could be employed to predict their binding affinity and mode of interaction with various protein targets, such as enzymes or receptors.

In studies of other hydrazine derivatives, molecular docking has been successfully used to rationalize their biological activities. For example, docking studies of 1,2-dibenzoylhydrazine suggested its potential as an inhibitor for targets like ecdysone receptors (EcR), urease, and HIV-1 integrase. mdpi.com Similarly, for novel hydrazide-hydrazone derivatives, docking simulations have helped to understand their binding to the active site of enzymes like laccase, correlating with their observed inhibitory activity. mdpi.com For this compound, docking could predict its interaction with key residues in a target's binding pocket, with the fluorine atoms potentially forming halogen bonds or other favorable interactions.

Table 1: Representative Molecular Docking Studies of Hydrazine Derivatives

| Compound Class | Protein Target | Key Findings |

| 1,2-Dibenzoylhydrazine | Ecdysone Receptor (EcR), Urease, HIV-1 Integrase | Predicted to be a good candidate for inhibition of these targets. mdpi.com |

| Hydrazide-hydrazones | Laccase from Trametes versicolor | SAR analysis revealed that a slim salicylic aldehyde framework was pivotal for stabilization near the substrate docking site. mdpi.com |

| Pyrazolyl Acylhydrazones | Not specified | Used to extend structure-activity relationships for antiproliferative and antioxidant agents. mdpi.com |

| 1,4-Diaryl/Alkyl Substituted Diazine Analogues | Microbial Enzymes | Demonstrated significant binding affinities consistent with observed inhibitory effects. ekb.eg |